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  • Product: Z-D-Asp(oall)-OH
  • CAS: 1272755-66-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Stability and Storage of Protected Aspartic Acid Derivatives for Peptide Synthesis

Executive Summary Protected aspartic acid derivatives are critical building blocks in solid-phase peptide synthesis (SPPS). However, their inherent chemical structure, particularly the side-chain ester linkage, presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Protected aspartic acid derivatives are critical building blocks in solid-phase peptide synthesis (SPPS). However, their inherent chemical structure, particularly the side-chain ester linkage, presents a significant stability challenge primarily through the formation of aspartimide. This side reaction can lead to a cascade of unwanted by-products, compromising the purity, yield, and biological activity of the final peptide. This guide provides an in-depth analysis of the stability and optimal storage conditions for Nα-protected aspartic acid β-allyl ester derivatives, using Nα-Fmoc-Asp(OAll)-OH as a primary, well-documented model. The principles and protocols discussed are broadly applicable to related derivatives, including Z-protected and D-stereoisomer analogues. We will explore the mechanistic underpinnings of its stability, detail protocols for handling and analysis, and provide evidence-based recommendations for storage to ensure the integrity and performance of this vital reagent.

Introduction: The Critical Role and Inherent Challenge of Protected Aspartic Acid

Aspartic acid is a frequently occurring amino acid in peptide sequences. During SPPS, its reactive side-chain carboxylic acid must be masked with a protecting group to prevent unwanted side reactions. The choice of this protecting group is a critical decision that directly impacts the success of the synthesis.[1] While various protecting groups exist, the β-allyl (OAll) ester has gained prominence for its unique properties.

The primary challenge during the synthesis of aspartic acid-containing peptides is the formation of a cyclic succinimide intermediate known as aspartimide.[2] This intramolecular cyclization is particularly problematic in Fmoc-based SPPS, as it is catalyzed by the basic conditions (e.g., piperidine in DMF) used for the removal of the Nα-Fmoc group.[3] Aspartimide formation leads to a mixture of by-products, including racemized D/L-α- and β-aspartyl peptides, which are often difficult or impossible to separate from the target peptide due to similar masses and chromatographic retention times.

The use of an allyl ester on the β-carboxyl group, as in Fmoc-Asp(OAll)-OH, offers a strategic advantage. The allyl group is relatively stable under the basic conditions of Fmoc deprotection but can be selectively removed under mild, orthogonal conditions using a palladium(0) catalyst.[4][5] This "orthogonality" is key to minimizing aspartimide formation compared to more labile esters like tert-butyl (OtBu).[6]

Chemical Identity

To establish a clear foundation, the properties of the model compound, Fmoc-L-Asp(OAll)-OH, are summarized below.

PropertyValueReference(s)
Chemical Name N-Fmoc-L-aspartic acid 4-allyl ester[7]
CAS Number 146982-24-3[8]
Molecular Formula C₂₂H₂₁NO₆[8]
Molecular Weight 395.41 g/mol [8]
Appearance White to off-white solid[9]
Melting Point 111-119 °C[7]
Optical Rotation [α]20/D −27±2°, c = 1% in DMF
Purity (Typical) ≥98.0% (HPLC)

Note: Properties for the D-isomer, Fmoc-D-Asp(OAll)-OH, are similar, with a reported storage temperature of 2-8°C.[10]

The Core Challenge: Understanding Aspartimide Formation

The principal degradation pathway for protected aspartic acid during Fmoc SPPS is base-catalyzed aspartimide formation. A deep understanding of this mechanism is crucial for its prevention.

The Mechanism of Degradation

The reaction is initiated by the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue. This deprotonation is readily accomplished by the piperidine used in the Fmoc deprotection step. The resulting anion then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the aspartic acid side-chain ester.[3] This leads to the formation of a five-membered succinimide ring (the aspartimide) and the expulsion of the side-chain alcohol (e.g., allyl alcohol).[2]

The problem is compounded because the aspartimide itself is a reactive intermediate. It can be attacked by nucleophiles, such as piperidine or water, at either of its two carbonyl carbons, leading to the formation of a mixture of α- and β-aspartyl peptides. Furthermore, the α-carbon of the aspartimide is prone to epimerization under basic conditions, resulting in racemization and the formation of D-aspartyl by-products.

Aspartimide_Formation cluster_0 Fmoc-SPPS Deprotection Step cluster_1 By-product Formation Peptide_Chain ...-Asp(OAll)-Xaa-... Deprotonated_Peptide Deprotonated Intermediate (Backbone Amide Anion) Peptide_Chain->Deprotonated_Peptide Deprotonation Piperidine Piperidine (Base) Piperidine->Peptide_Chain + Aspartimide Aspartimide Intermediate (Cyclic Succinimide) Deprotonated_Peptide->Aspartimide Intramolecular Attack Byproducts Mixture of: - α- and β-Aspartyl Peptides - D/L Isomers (Racemization) - Piperidide Adducts Aspartimide->Byproducts Nucleophilic Opening

Figure 1. Mechanism of base-catalyzed aspartimide formation.

The propensity for this side reaction is highly sequence-dependent. Asp-Gly sequences are particularly problematic because the lack of a side chain on glycine presents minimal steric hindrance to the formation of the cyclic intermediate.[3][11]

Factors Influencing Stability

The stability of Z-D-Asp(oall)-OH and its analogs is not solely an intrinsic property but is heavily influenced by extrinsic environmental factors.

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Elevated temperatures can accelerate both aspartimide formation and potential hydrolysis of the ester linkage.[12] Therefore, maintaining low temperatures during storage is paramount.

  • pH / Basicity: This is the most critical factor during synthesis. The use of strong bases like piperidine directly catalyzes aspartimide formation.[2] The solid material should be protected from any basic contaminants.

  • Moisture (Water): Protected amino acids, particularly those with polar side chains, can be hygroscopic.[1] Absorbed water can lead to the slow hydrolysis of the allyl ester, generating the free carboxylic acid.[13] This not only reduces the purity of the starting material but can lead to undesired side reactions during peptide coupling. Furthermore, water can participate in the ring-opening of the aspartimide intermediate, contributing to the formation of by-products.[2]

  • Light: While not the primary cause of degradation for this specific molecule, prolonged exposure to high-intensity or UV light should be avoided as a general best practice for complex organic molecules.[14]

Recommended Storage and Handling Protocols

To preserve the chemical integrity and ensure optimal performance in peptide synthesis, a stringent storage and handling protocol is mandatory.

Long-Term and Short-Term Storage

The primary goal of storage is to mitigate the impact of the environmental factors discussed above.

ConditionRecommendationRationaleReference(s)
Long-Term -20°C or lower , in a tightly sealed container, preferably within a desiccator.Minimizes all degradation pathways (hydrolysis, etc.) by reducing molecular motion and thermal energy.[9][14][15]
Short-Term 2-8°C , in a tightly sealed container within a desiccator.Suitable for routine use, but not recommended for periods exceeding several weeks.[7][10]
In Solution -80°C . Prepare fresh solutions and aliquot to avoid freeze-thaw cycles.The shelf-life in solution is very limited; freezing is essential to halt rapid degradation.[9]
Protocol: Proper Handling of Solid Reagent

The causality behind these steps is to prevent the introduction of moisture, the most common and insidious contaminant.

  • Equilibration: Before opening, remove the container from the cold storage (-20°C or 2-8°C) and place it in a desiccator at ambient temperature for at least 1-2 hours.

    • Expertise & Experience: This critical step prevents atmospheric moisture from condensing onto the cold powder, which would introduce water and compromise stability.[14][16]

  • Weighing: Open the container only after it has reached room temperature. Quickly weigh the desired amount of powder in a low-humidity environment if possible.

  • Inert Atmosphere: For maximum integrity, especially after first use, purge the container headspace with an inert gas like argon or nitrogen before resealing.

  • Resealing and Storage: Tightly seal the container, ensuring the cap threads are clean. Immediately return the reagent to its recommended storage temperature.

Handling_Workflow Start Start: Reagent at -20°C Equilibrate 1. Equilibrate to Room Temp in Desiccator (1-2h) Start->Equilibrate Weigh 2. Open & Weigh Quickly Equilibrate->Weigh Prevents Condensation Purge 3. (Optional) Purge with Inert Gas (Ar/N₂) Weigh->Purge End Ready for Use Weigh->End Reseal 4. Reseal Tightly Purge->Reseal Prevents Oxidation/ Moisture Ingress Store 5. Return to -20°C Storage Reseal->Store

Figure 2. Recommended workflow for handling solid protected amino acids.

Stability-Indicating Analysis

A self-validating system requires robust analytical methods to confirm the purity of the reagent before use, especially if it has been stored for an extended period. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Protocol: HPLC Purity Assessment

This protocol provides a general framework for developing a stability-indicating method.

  • Sample Preparation:

    • Accurately prepare a stock solution of Fmoc-Asp(OAll)-OH in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Water) at a concentration of approximately 1 mg/mL.

    • Dilute further to a working concentration of ~0.2 mg/mL for injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: A linear gradient from 30% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm (for the Fmoc group).

    • Column Temperature: 30°C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    • Trustworthiness: A good stability-indicating method will clearly separate the main Fmoc-Asp(OAll)-OH peak from potential impurities like the hydrolyzed free acid or by-products from aspartimide formation. The presence of new peaks or a decrease in the main peak area over time indicates degradation. Rigorous evaluation of enantiomeric excess may require specialized chiral HPLC methods.

Conclusion

The stability of protected aspartic acid derivatives like Z-D-Asp(oall)-OH and its Fmoc-analogs is a critical parameter for the successful synthesis of high-purity peptides. The primary pathway of degradation, aspartimide formation, is well-understood and can be effectively mitigated through the strategic use of the allyl side-chain protecting group. However, the ultimate success lies in the hands of the researcher. By adhering to stringent storage and handling protocols—specifically, maintaining cold, dry, and inert conditions—the integrity of this vital reagent can be preserved. The implementation of routine analytical verification provides a final layer of quality control, ensuring that each synthesis begins with a foundation of chemical purity and reliability.

References

  • Kong, M., & van den Braak, T. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. Retrieved from [Link]

  • Kong, M., & van den Braak, T. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. Retrieved from [Link]

  • Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Retrieved from [Link]

  • AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • MOST Wiedzy. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis kinetics of allyl and benzyl esters from covalently captured.... Retrieved from [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]

  • Research Collection. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Retrieved from [Link]

  • MDPI. (n.d.). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • Wordpress. (n.d.). Metal- catalysed cleavage of allyl esters. Retrieved from [Link]

  • Google Patents. (n.d.). EP0518295A2 - Allyl side chain protection in peptide synthesis.
  • MDPI. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved from [Link]

  • Peptide Storage. (n.d.). Understanding Peptide Storage: Why It Matters. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) How to Tackle Aspartimide Formation - A Systematic Comparison of Different Methods. Retrieved from [Link]

  • J-STAGE. (n.d.). New Allyl Ester Linker and Solid-phase Block Synthesis of the Serglycin Core Region. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis.
  • PubChem. (n.d.). Fmoc-Asp(OAll)-OH. Retrieved from [Link]

  • Peptide Storage Guide. (n.d.). Peptide storage guidelines: General tips. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. Retrieved from [Link]

  • LookChem. (n.d.). FMOC-D-ASP(OALL)-OH. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Mastering the Incorporation of Z-D-Asp(oall)-OH in SPPS: A Guide to Maximizing Coupling Efficiency and Purity

An Application Guide by a Senior Scientist Audience: Researchers, Scientists, and Drug Development Professionals Abstract: The incorporation of aspartic acid residues into peptide sequences via Solid-Phase Peptide Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The incorporation of aspartic acid residues into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) is a critical, yet often challenging, step. The propensity for aspartimide formation, a deleterious side reaction, can lead to significant yield loss and complex purification profiles characterized by hard-to-remove impurities.[1][2][3] The use of Z-D-Asp(oall)-OH offers a strategic advantage through its orthogonal allyl (OAll) side-chain protecting group, which enables selective on-resin modifications. This guide provides an in-depth analysis of the factors governing the coupling efficiency of Z-D-Asp(oall)-OH, with a primary focus on understanding and mitigating aspartimide formation. We present field-proven protocols, mechanistic insights, and troubleshooting strategies to empower researchers to confidently and successfully utilize this versatile building block in their synthetic workflows.

Foundational Principles: The Role of Z-D-Asp(oall)-OH in Advanced Peptide Synthesis

Z-D-Asp(oall)-OH is a non-standard amino acid derivative designed for specific applications in peptide synthesis. Its structure comprises three key features:

  • D-Configuration Aspartic Acid: Provides access to non-natural peptide stereochemistries, often used to enhance proteolytic stability or to probe structure-activity relationships.

  • Nα-Benzyloxycarbonyl (Z or Cbz) Protection: A classic urethane-type protecting group. While Fmoc and Boc are more common for N-terminal protection in iterative SPPS, the Z-group is stable to the conditions used for removing both Fmoc (piperidine) and Boc (mild TFA). It is typically removed under harsher conditions such as strong acid (HBr/AcOH) or, more cleanly, via catalytic hydrogenolysis. Its stability makes it suitable for specific segmental ligation strategies.

  • β-Carboxyl Allyl (OAll) Ester Protection: This is the cornerstone of the building block's utility. The allyl group is an orthogonal protecting group, stable to both the basic conditions of Fmoc removal and the acidic conditions of Boc removal and standard resin cleavage (e.g., TFA).[4] It can be selectively cleaved under very mild, neutral conditions using a palladium(0) catalyst, freeing the side-chain carboxyl group for on-resin modifications like lactam bridge formation, PEGylation, or conjugation to other molecules.[5][6][7]

The strategic power of this derivative lies in the orthogonality of the OAll group, which allows for complex peptide architectures to be built on the solid support.

The Central Challenge: Understanding and Suppressing Aspartimide Formation

The primary obstacle to efficient aspartic acid incorporation is the base-catalyzed formation of a cyclic aspartimide intermediate.[1][8] This side reaction is particularly pronounced in Fmoc-based SPPS due to the repeated exposure of the peptide-resin to piperidine during deprotection steps.[9]

Mechanism of Aspartimide Formation and Subsequent Side Reactions:

The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue. This deprotonation is sequence-dependent and occurs most readily when the following residue is sterically unhindered, with the Asp-Gly motif being the most problematic.[1][10] The resulting amide anion acts as an intramolecular nucleophile, attacking the side-chain β-carbonyl ester to form a five-membered succinimide ring (aspartimide).

This aspartimide intermediate is highly problematic for three reasons:

  • Racemization: The α-carbon of the aspartimide is readily deprotonated and reprotonated, leading to epimerization and a loss of stereochemical integrity.[2]

  • Chain Termination: The aspartimide itself is a poor substrate for acylation, potentially leading to truncated sequences.

  • Formation of Impurities: The ring is susceptible to nucleophilic attack by piperidine from the deprotection solution or water, leading to the formation of not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide and the corresponding piperidide adducts.[2][9] These by-products often co-elute with the target peptide during HPLC purification, making them exceedingly difficult to remove.[9]

Peptide Peptide-Asp(OAll)-Gly-Resin Deprotonation Backbone Amide Deprotonation Peptide->Deprotonation Piperidine (Fmoc Removal) Anion Amide Anion Intermediate Deprotonation->Anion Attack Intramolecular Nucleophilic Attack Anion->Attack Aspartimide Aspartimide Intermediate (Racemization Prone) Attack->Aspartimide RingOpening Nucleophilic Ring Opening (Piperidine / H₂O) Aspartimide->RingOpening Alpha Desired α-Peptide RingOpening->Alpha α-attack Beta β-Peptide Impurity RingOpening->Beta β-attack Piperidide Piperidide Adducts RingOpening->Piperidide piperidine attack

Caption: Mechanism of Aspartimide Formation in SPPS.

Strategic Protocols for Maximizing Coupling Efficiency

Achieving high coupling efficiency for Z-D-Asp(oall)-OH requires a multi-faceted approach that balances rapid amide bond formation with the suppression of side reactions.

Selection of Coupling Reagents

The choice of activating agent is critical. While standard carbodiimide activators can be effective, uronium/aminium-based reagents are generally preferred for their speed and efficiency, which can help the desired coupling reaction outcompete the intramolecular cyclization.

Coupling Reagent CombinationActivation PrincipleKey AdvantagesConsiderations & Cautions
DIC / Oxyma Pure Forms an O-acylisourea intermediate, which reacts with Oxyma to form an active ester.Low cost, low racemization potential. Oxyma is a superior and non-explosive alternative to HOBt.Slower activation compared to uronium salts. DIC can lead to insoluble urea by-products.
HCTU / DIPEA or HATU / DIPEA Forms a highly reactive O-acylisouronium species.Very fast and efficient, excellent for sterically hindered couplings.[11] Reduces reaction times significantly.Higher cost. Slight risk of side reactions (guanidinylation of the N-terminus with HBTU/TBTU, not HCTU/HATU).[3]
PyBOP / DIPEA Forms a phosphonium-based active ester.Effective and well-established.Can be less efficient for highly difficult sequences compared to modern uronium reagents.

Senior Scientist Recommendation: For routine synthesis, DIC/Oxyma Pure provides a reliable and cost-effective method with a low risk of racemization. For known "difficult" sequences or when speed is paramount, HCTU/DIPEA is the preferred choice. Always use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) rather than N-Methylmorpholine (NMM) to avoid premature deprotection of the Nα-Z group.

Detailed Experimental Protocols

These protocols are designed as a robust starting point and may require optimization based on the specific peptide sequence.[12]

Protocol 1: Standard Coupling of Z-D-Asp(oall)-OH

  • Scope: Manual coupling of Z-D-Asp(oall)-OH onto a deprotected N-terminal amine on the resin.

  • Materials:

    • Peptide-resin with free N-terminal amine

    • Z-D-Asp(oall)-OH (3-5 equivalents relative to resin loading)

    • HCTU (0.95 eq. relative to amino acid)

    • DIPEA (2 eq. relative to amino acid)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Resin Preparation: Ensure the N-terminal of the peptide-resin is fully deprotected. Wash the resin thoroughly with DMF (3 x 1 min) to remove any residual deprotection agent (e.g., piperidine).

    • Activation Solution: In a separate vessel, dissolve Z-D-Asp(oall)-OH and HCTU in a minimal volume of DMF. Add DIPEA to the solution and vortex briefly. An immediate color change (typically to yellow) may be observed. Allow pre-activation to proceed for 1-2 minutes.

    • Coupling Reaction: Add the activation solution to the washed peptide-resin. Agitate the vessel at room temperature for 45-90 minutes.

    • Washing: After the coupling period, drain the reaction solution and wash the resin extensively with DMF (5 x 1 min) to remove excess reagents and by-products.

    • Monitoring: Take a small sample of the resin for a qualitative or quantitative coupling test (see Protocol 2).

    • Recoupling (if necessary): If the coupling test indicates an incomplete reaction, repeat steps 3-5. This is known as a "double coupling".

    • Capping (Optional but Recommended): To permanently block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a solution of 5% acetic anhydride and 6% 2,4,6-collidine in DMF for 10 minutes. Wash thoroughly with DMF.

Protocol 2: On-Resin Monitoring with the Kaiser (Ninhydrin) Test

  • Principle: The Kaiser test detects free primary amines. A positive result (deep blue beads) indicates incomplete coupling, while a negative result (yellow/colorless beads) indicates a successful coupling.[13]

  • Procedure:

    • Collect a small sample of resin beads (approx. 5-10 mg) after the coupling and washing steps.

    • Wash the sample beads with ethanol (2x) and place them in a small glass test tube.

    • Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, potassium cyanide in pyridine).

    • Heat the tube at 100°C for 3-5 minutes.

    • Observe the color of the beads and the solution.

      • Deep Blue Beads/Solution: Incomplete coupling (>5% free amines). Recoupling is required.

      • Yellow/Colorless Beads & Solution: Complete coupling (<0.1% free amines). Proceed to the next step.

Orthogonal Cleavage of the Allyl (OAll) Side-Chain Protection

The selective removal of the OAll group is achieved via palladium(0)-catalyzed allyl transfer to a scavenger molecule. This reaction is highly efficient and orthogonal to most other protecting groups used in SPPS.[5][6]

Start Peptide-Asp(OAll)-Resin Reagents Add Pd(PPh₃)₄ Catalyst & Phenylsilane Scavenger in Anhydrous DCM/DMF Start->Reagents Reaction Palladium(0) Catalyzed Allyl Transfer Reaction Reagents->Reaction Agitate 30-60 min under Inert Atmosphere End Peptide-Asp(OH)-Resin (Free Carboxyl Side-Chain) Reaction->End Wash Thorough Washing (DCM, DMF, Sodium Diethyldithiocarbamate Solution to remove Pd) End->Wash

Caption: Workflow for On-Resin Allyl Group Deprotection.

Protocol 3: On-Resin Cleavage of the OAll Protecting Group

  • Scope: To selectively remove the allyl ester from the aspartic acid side chain while the peptide remains attached to the resin.

  • Materials:

    • Peptide-resin containing the Asp(OAll) residue

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.3 eq. relative to resin loading)

    • Phenylsilane (PhSiH₃) (10-20 eq. relative to resin loading)

    • Anhydrous, degassed Dichloromethane (DCM) or a DCM/DMF mixture

    • 0.5% (w/v) Sodium diethyldithiocarbamate in DMF (for washing)

  • Procedure:

    • Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 20 minutes.

    • Reaction Setup: In a reaction vessel, add the swollen resin. Dissolve the Pd(PPh₃)₄ catalyst in DCM and add it to the resin.

    • Initiation: Add the phenylsilane scavenger to the vessel. If possible, maintain an inert atmosphere (Argon or Nitrogen).

    • Reaction: Agitate the mixture at room temperature for 30-60 minutes. The resin may turn dark or black, which is normal. The reaction can be repeated if cleavage is found to be incomplete.

    • Palladium Removal Wash: After the reaction, drain the solution and wash the resin thoroughly with the following sequence to remove all traces of the palladium catalyst:

      • DCM (5 x 1 min)

      • 0.5% Sodium diethyldithiocarbamate in DMF (3 x 5 min)

      • DMF (5 x 1 min)

      • DCM (5 x 1 min)

    • Verification: The resin is now ready for subsequent on-resin modification (e.g., cyclization). A small aliquot can be cleaved and analyzed by LC-MS to confirm complete deprotection.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low final peptide yield with multiple peaks in LC-MS Aspartimide Formation: Significant side reaction during Fmoc-deprotection cycles after the Asp residue.Add 0.1 M Oxyma Pure to the piperidine deprotection solution.[14] Consider using a weaker base like 2% DBU/2% piperidine in DMF for subsequent deprotections, but monitor carefully.[11] If the C-terminal residue is Gly, consider using a pre-formed Z-D-Asp(OAll)-(Dmb)Gly-OH dipeptide if available.[8]
Kaiser test is positive after coupling Incomplete Coupling: Steric hindrance, peptide aggregation on the resin, or insufficient activation.Perform a double coupling (repeat the coupling step with fresh reagents). Increase coupling time to 2 hours. Switch to a more potent activator like HCTU or HATU. If aggregation is suspected, perform the coupling in a solvent mixture like DMF/DMSO (1:1).[15]
Mass spec shows desired mass +79 Da (approx.) Incomplete Allyl Deprotection: The allyl group (mass 41) and phenylsilane adducts can remain.Repeat the allyl deprotection protocol (Protocol 3). Ensure the palladium catalyst is fresh and active. Ensure the solvents are anhydrous and degassed. Increase the equivalents of phenylsilane.
Final peptide is dark or grey after cleavage Residual Palladium: Incomplete removal of the Pd catalyst after allyl deprotection.Perform a more rigorous wash with the sodium diethyldithiocarbamate solution, increasing time and repetitions.

References

  • ASPARTIMIDE FORMATION. Iris Biotech GmbH. [Link]

  • Kong, M., van den Braak, T., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]

  • Yang, Y., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. [Link]

  • Kong, M., van den Braak, T., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry Europe.[Link]

  • Aapptec Peptides. SYNTHESIS NOTES. [Link]

  • Delgado, E., et al. (2020). SPPS: peptide failure to elongate? ResearchGate. [Link]

  • Sohma, Y., et al. (2007). Synthesis of 'difficult' peptides free of aspartimide and related products, using peptoid methodology. Journal of Peptide Science, 13(3), 147-55. [Link]

  • Kong, M., van den Braak, T., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

  • Yang, Y., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed.[Link]

  • Joseph, A., et al. (2020). Solid phase synthesis of ω-aspartic thioacid containing peptides. Organic & Biomolecular Chemistry, 18(30), 5748-5752. [Link]

  • Hartrampf, N., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering.[Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Dangles, O., et al. (1987). Selective cleavage of the allyl and (allyloxy)carbonyl groups through palladium-catalyzed hydrostannolysis with tributyltin hydride. Application to the selective protection-deprotection of amino acid derivatives and in peptide synthesis. The Journal of Organic Chemistry.[Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.[Link]

  • Liska, J. P., et al. (2000). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 97(19), 10259–10263. [Link]

  • Mitchell, A. R., et al. (2000). Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy. The Journal of Organic Chemistry, 65(18), 5875–5881. [Link]

  • Barany, G., et al. (1992). Allyl side chain protection in peptide synthesis.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • De Zotti, M., et al. (2010). Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate.[Link]

  • Biotage. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. [Link]

  • Foley, D., et al. (2023). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv.[Link]

  • Sane, N., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development.[Link]

  • Gyros Protein Technologies. Challenging SPPS: Difficult Sequences And Side Reactions. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Use of Z-D-Asp(oall)-OH in Convergent N-Glycopeptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by Gemini, Senior Application Scientist Abstract The precise, site-specific incorporation of glycans onto a peptide backbone is a formidable challe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The precise, site-specific incorporation of glycans onto a peptide backbone is a formidable challenge in chemical biology and drug development. Synthetic glycopeptides are invaluable tools for investigating the roles of carbohydrates in protein folding, cell signaling, and immunology, as well as for developing novel therapeutics and vaccines. This guide provides an in-depth technical overview and field-proven protocols for the synthesis of N-linked glycopeptides using a convergent strategy centered on the orthogonally protected amino acid, Z-D-Asp(oall)-OH. We will explore the strategic rationale, detailed experimental workflows, and critical troubleshooting insights to empower researchers to successfully navigate this complex synthetic landscape.

Introduction: The Orthogonal Strategy in Glycopeptide Synthesis

Glycosylation is a critical post-translational modification that dictates the structure and function of a majority of human proteins.[1][2] The inherent heterogeneity of glycoproteins isolated from natural sources, however, severely hampers detailed structure-activity relationship studies. Chemical synthesis offers a powerful solution by providing access to homogeneous glycopeptides with defined glycan structures at specific sites.[3]

The convergent "building block" approach, where a glycosylated amino acid is incorporated during Solid-Phase Peptide Synthesis (SPPS), is a common strategy.[4] However, an alternative and highly flexible convergent method involves assembling the peptide chain first and then introducing the glycan to a specific, uniquely deprotected site on the resin-bound peptide. This requires a sophisticated use of orthogonal protecting groups —distinct chemical moieties that can be removed under specific conditions without affecting other protecting groups on the peptide.[5]

This is where the utility of Z-D-Asp(oall)-OH becomes paramount. In a Boc/Bzl SPPS strategy, the temporary Nα-Boc group is removed by mild acid (TFA), while permanent side-chain protecting groups (often benzyl-based) are removed at the end with strong acid (like HF) or hydrogenolysis.[6] The Z-D-Asp(oall)-OH building block introduces two additional layers of orthogonal protection:

  • The Z (Benzyloxycarbonyl) group: Protects the α-amino group and is typically removed by hydrogenolysis, making it compatible with the Boc/Bzl strategy where final deprotection often involves similar conditions.[7]

  • The oall (Allyl ester) group: Protects the β-carboxyl side chain. This group is uniquely stable to both the acidic conditions of Boc deprotection and the basic conditions used in Fmoc-based strategies. It can be selectively removed under neutral conditions using a palladium(0) catalyst.[8]

This multi-layered orthogonality allows for the precise unmasking of the aspartate side-chain carboxyl group at any desired point in the synthesis, creating a unique attachment point for a glycosylamine and forming the native N-glycosidic linkage.

The Strategic Workflow

The synthesis of an N-glycopeptide using Z-D-Asp(oall)-OH follows a meticulously planned sequence of on-resin reactions. The overall workflow is designed to build the peptide backbone, selectively prepare the glycosylation site, attach the glycan, and then complete the synthesis and purification.

G cluster_0 Part I: Peptide Backbone Assembly cluster_1 Part II: Site-Specific Glycosylation cluster_2 Part III: Cleavage and Purification A 1. Resin Preparation (e.g., Swelling MBHA Resin) B 2. Boc-SPPS Cycles (Peptide Elongation C-terminal to Asp) A->B C 3. Incorporate Z-D-Asp(oall)-OH B->C D 4. Boc-SPPS Cycles (Peptide Elongation N-terminal to Asp) C->D E 5. On-Resin Allyl Deprotection (Pd(0) Catalysis) D->E F 6. On-Resin Glycosylation (Couple Glycosylamine) E->F G 7. Final Cleavage from Resin (e.g., HF or TFMSA) F->G H 8. Global Deprotection & Purification (Removal of Bzl, Z groups & Purification by HPLC) G->H

Figure 1: Overall workflow for N-glycopeptide synthesis.

Detailed Experimental Protocols

These protocols are designed for manual synthesis and assume a starting scale of 0.1 to 0.25 mmol on a suitable resin like MBHA (for a C-terminal amide). All manipulations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Protocol 1: Boc-SPPS Peptide Elongation

The Boc/Bzl strategy is employed for the assembly of the peptide chain.[6] This involves a repeated cycle of deprotection, neutralization, and coupling.

A. Materials & Reagents:

  • MBHA or Merrifield resin

  • Nα-Boc protected amino acids (with standard Bzl-type side-chain protection where necessary)

  • Z-D-Asp(oall)-OH

  • Deprotection Solution: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DCM

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

B. Standard Boc-SPPS Cycle:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes.[4]

  • Boc Deprotection: Treat the resin with the Deprotection Solution for 1 minute, drain, and then treat again for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DCM (3x) to remove residual acid.

  • Neutralization: Treat the resin with the Neutralization Solution for 2 minutes (repeat twice). Wash with DCM (3x) and DMF (3x).

  • Coupling:

    • In a separate vessel, pre-activate the next Nα-Boc amino acid (3-4 equivalents relative to resin loading) with HBTU/HOBt (3-4 eq.) and DIEA (6-8 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[4]

  • Monitoring & Washing: Monitor the reaction completion using the Kaiser test (will be negative for a complete reaction).[6] Once complete, wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence, incorporating Z-D-Asp(oall)-OH at the desired position using the same coupling protocol.

Protocol 2: On-Resin Allyl Deprotection

This is the critical step that unmasks the carboxylic acid side chain of the aspartic acid residue for glycosylation. It uses a palladium(0) catalyst to cleave the allyl ester.

G Resin Peptide-Asp(OAll) Resin Product Peptide-Asp(OH) Resin Resin->Product Selective Cleavage Reagents Pd(PPh₃)₄ (cat.) + Scavenger (e.g., PhSiH₃) DCM/DMF, RT Reagents->Product

Figure 2: Palladium-catalyzed on-resin deprotection of the allyl ester.

A. Materials & Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

  • Scavenger: Phenylsilane (PhSiH₃) is highly effective. Alternatively, morpholine or dimedone can be used.

  • Solvents: Anhydrous and deoxygenated DCM or a DCM/DMF mixture.

B. Deprotection Procedure:

  • Resin Preparation: Swell the peptide-resin in the reaction solvent (e.g., DCM) for 30 minutes.

  • Reagent Preparation: Prepare the deprotection cocktail immediately before use. For a 0.1 mmol scale:

    • Dissolve Pd(PPh₃)₄ (0.15-0.25 equivalents, ~17-29 mg) in 2-3 mL of DCM.

    • Add the scavenger, PhSiH₃ (15-25 equivalents, ~160-270 µL).

  • Reaction: Add the cocktail to the resin. Agitate the mixture under an inert atmosphere (Argon or Nitrogen) at room temperature. The reaction vessel should be protected from light.

  • Duration & Repetition: Allow the reaction to proceed for 30-60 minutes. Drain the solution (which may be yellowish) and repeat the treatment with a fresh cocktail 1-2 more times to ensure complete removal.[9]

  • Washing: After the final treatment, wash the resin extensively to remove all traces of palladium catalyst and scavenger. A recommended wash sequence is:

    • DCM (5x)

    • 0.5% DIEA in DMF (2x)

    • 0.5% Sodium diethyldithiocarbamate in DMF (2x, 15 min each - this chelates residual palladium)

    • DMF (5x)

    • DCM (5x)

C. Validation (Self-Validating Checkpoint):

  • Indirect: The subsequent successful coupling of the glycosylamine is the most common validation.

  • Direct (for process validation): A small amount of resin can be cleaved (using a standard TFA cocktail) and analyzed by LC-MS to confirm the mass change corresponding to the loss of the allyl group (Δ mass = -40.03 Da).[10]

Protocol 3: On-Resin Glycosylamine Coupling

With the free β-carboxyl group exposed, a pre-formed glycosylamine can be coupled to form the N-glycosidic bond. This protocol assumes the glycosylamine has been synthesized separately. The hydroxyl groups on the glycan are typically protected (e.g., with acetyl groups) to prevent side reactions.[1]

A. Materials & Reagents:

  • Per-O-acetylated Glycosylamine (e.g., GlcNAc-NH₂) (2-3 equivalents)

  • Coupling Reagents: HBTU/HOBt (2-3 eq.) or PyBOP (2-3 eq.)

  • Base: DIEA (4-6 equivalents)

  • Solvent: Anhydrous DMF

B. Coupling Procedure:

  • Resin Preparation: Ensure the de-allylated peptide-resin from Protocol 2 is washed and solvent-exchanged into DMF.

  • Activation/Coupling:

    • Dissolve the glycosylamine, HBTU/HOBt, and DIEA in DMF.

    • Add this solution to the resin.

    • Agitate the mixture at room temperature for 4-12 hours. The coupling of bulky glycosylamines can be sluggish and may require longer reaction times or gentle heating (e.g., 40 °C).

  • Monitoring & Washing:

    • Monitoring this step is challenging with colorimetric tests. The most reliable method is to cleave a small sample for LC-MS analysis to check for the expected mass increase.

    • Once the reaction is deemed complete, wash the resin thoroughly with DMF (5x) and DCM (5x).

Protocol 4: Final Cleavage and Global Deprotection

This final step cleaves the glycopeptide from the solid support and removes all remaining side-chain protecting groups (e.g., Bzl, Z) and the glycan protecting groups (e.g., Acetyls).

A. Glycan Deprotection (if applicable):

  • If acetyl groups were used on the glycan, they can be removed on-resin prior to final cleavage using a mild base to avoid potential side reactions with strong acid.

  • Reagent: 0.1 M Sodium Methoxide (NaOMe) in Methanol or Hydrazine hydrate in Methanol.

  • Procedure: Treat the resin with the basic solution for 1-2 hours, then wash thoroughly with Methanol, DCM, and dry.

B. Cleavage from Resin & Z-Group Removal:

  • Strong Acid Cleavage: For many peptides on MBHA or Merrifield resin, cleavage with anhydrous Hydrogen Fluoride (HF) is standard. This will cleave the peptide from the resin and remove most Bzl-type side-chain protecting groups.

    • Cocktail: HF with scavengers like anisole (~10%) at 0 °C for 1-2 hours. (CAUTION: HF is extremely hazardous and requires specialized equipment and training).

  • Hydrogenolysis for Z-Group Removal: The Z-group is labile to hydrogenolysis.[11] If not fully removed by HF, or if a milder cleavage method was used, a separate hydrogenolysis step may be required.

    • Catalyst: Palladium on Carbon (Pd/C) or Palladium(II) Hydroxide (Pearlman's catalyst).[11]

    • Procedure (Post-Cleavage): Dissolve the cleaved, partially protected peptide in a suitable solvent (e.g., Methanol, Acetic Acid). Add the palladium catalyst and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) for 2-24 hours. Monitor by LC-MS.

C. TFA "Cleavage Cocktail" Alternative: For some acid-labile linkers and protecting group combinations, a TFA-based cocktail can be used. However, care must be taken as prolonged exposure to strong TFA can potentially damage glycosidic bonds.[1]

  • Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). This is a robust cocktail for complex peptides.[12]

  • Procedure: Treat the dried resin with the cocktail for 2-4 hours at room temperature. Filter the resin, precipitate the peptide in cold diethyl ether, and purify by HPLC.

Step Reagents & Typical Conditions Purpose Monitoring/Validation
Boc-SPPS 25-50% TFA/DCM; 10% DIEA/DCM; HBTU/HOBt/DIEA in DMFAssemble peptide backboneKaiser Test after coupling[6]
Allyl Deprotection Pd(PPh₃)₄ (0.2 eq), PhSiH₃ (20 eq) in DCM/DMFUnmask Asp side chainCleave small sample for LC-MS
Glycosylation Glycosylamine (2 eq), PyBOP (2 eq), DIEA (4 eq) in DMFForm N-glycosidic bondCleave small sample for LC-MS
Final Cleavage Anhydrous HF/Anisole; or TFA "Cocktail K"Cleave from resin, remove side-chain PGsHPLC and Mass Spectrometry
Z-Group Removal H₂ gas, Pd/C catalyst in MeOH/AcOHRemove N-terminal Z-groupHPLC and Mass Spectrometry

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Allyl Deprotection Inactive catalyst; Insufficient scavenger; Insufficient reaction time/repetitions.Use fresh, high-quality Pd(PPh₃)₄. Ensure scavenger is in large excess. Perform the reaction 2-3 times with fresh reagents.[9]
Low Glycosylation Yield Steric hindrance from the glycan and/or peptide sequence; Incomplete activation; Hydrolysis of glycosylamine.Use a more powerful coupling agent like PyBOP. Increase reaction time and/or temperature (to ~40°C). Use 2-3 equivalents of freshly prepared glycosylamine.
Aspartimide Formation Side reaction during peptide synthesis, especially at Asp-Gly or Asp-Ser sequences. Can occur during prolonged exposure to base or acid.[2]Use dipeptide building blocks or backbone protection (e.g., DMB) if the sequence is known to be problematic. Minimize exposure to harsh conditions.
Glycosidic Bond Cleavage Prolonged exposure to strong acid during final cleavage.[1]Use milder cleavage conditions if possible. Minimize cleavage time with TFA. If using HF, keep the reaction at 0°C. Consider protecting groups on the glycan (e.g., acetyls) which can enhance stability.
Incomplete Z-Group Removal Catalyst poisoning; Insufficient hydrogen pressure or reaction time.Use Pearlman's catalyst, which can be more robust. Ensure the system is properly purged with hydrogen. Increase reaction time and monitor by LC-MS.[11]

Conclusion

The use of Z-D-Asp(oall)-OH provides a powerful and flexible orthogonal handle for the convergent synthesis of N-linked glycopeptides. By enabling the selective deprotection of the aspartic acid side chain on the solid phase, it allows for the late-stage introduction of precious or complex glycans, maximizing synthetic efficiency. While the process requires careful planning and execution, particularly concerning the palladium-catalyzed deallylation and final deprotection steps, the protocols and troubleshooting guide provided here offer a robust framework for success. This strategy ultimately empowers researchers to generate the well-defined glycopeptides essential for advancing our understanding of glycobiology and for the development of next-generation biotherapeutics.

References

  • Benchchem. (n.d.). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Arsequell, G., & Valencia, G. (1999). Recent advances in the synthesis of N-glycopeptides. Tetrahedron: Asymmetry, 10(16), 3045-3094.
  • Doelman, W., & van Kasteren, S. I. (2022). Synthesis of glycopeptides and glycopeptide conjugates. Organic & Biomolecular Chemistry, 20(34), 6737-6754.
  • Borgia, J. A., Malkar, N. B., Abbasi, H. U., & Fields, G. B. (2001). Difficulties Encountered During Glycopeptide Syntheses. Journal of Biomolecular Techniques, 12(3), 44–68.
  • Unverzagt, C., & Kajihara, Y. (2013). Chemical assembly of N-glycoproteins: a refined toolbox for a complex task. Chemical Society Reviews, 42(10), 4408-4420.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection.
  • Kates, S. A., Daniels, S. B., & Albericio, F. (1993). Automated and manual deprotection methods for allyl/allyloxycarbonyl were evaluated for the preparation of side-chain-to-side-chain cyclic peptides. Analytical Biochemistry, 212(2), 303-310.
  • Fields, G. B. (2001). Solid-Phase Synthesis and Evaluation of Glycopeptide Fragments from Rat Epididymal Cysteine-Rich Secretory Protein-1 (Crisp-1). Journal of Biomolecular Techniques, 12(3), 115-127.
  • van der Vorm, S., et al. (2019). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 25(5), 1239-1254.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • HBTU is a standard coupling agent commonly used for the activation of free carboxylic acids during the solution and solid phase peptide synthesis. Organic & Biomolecular Chemistry, 12(42), 8459-8467.
  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Wilson, J. T., et al. (2018). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 20(23), 7464-7468.
  • LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Van der Poorten, O., et al. (2023). Chemical Synthesis of Glycopeptides containing l-Arabinosylated Hydroxyproline and Sulfated Tyrosine. Organic Letters, 25(11), 1865-1870.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
  • Highfine Biotech. (2025). Protecting Groups in Peptide Synthesis: A detailed guide.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • Sigma-Aldrich. (n.d.). 60017 Kaiser test kit.
  • Duchêne, T., et al. (2010). Monitoring the allyl ester deprotection by HR MAS NMR in BAL-solid phase peptide synthesis. Journal of Peptide Science, 16(12), 679-686.

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Method

Mass Spectrometry of Z-D-Asp(oall)-OH Peptides: An Application Guide

Introduction: The Significance of Protected Amino Acids in Peptide Therapeutics In the landscape of modern drug discovery and development, peptides represent a burgeoning class of therapeutics. Their high specificity and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Protected Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery and development, peptides represent a burgeoning class of therapeutics. Their high specificity and potency, coupled with a favorable safety profile, make them attractive candidates for a wide range of diseases. The synthesis of complex and functionally optimized peptides often necessitates the use of protecting groups to selectively mask reactive functionalities on amino acid side chains and termini. This strategic protection prevents unwanted side reactions and allows for the precise, stepwise construction of the desired peptide sequence.[1]

One such strategically protected amino acid is Z-D-Asp(oall)-OH, or N-benzyloxycarbonyl-D-aspartic acid β-allyl ester. This building block incorporates two key protecting groups: the N-terminal benzyloxycarbonyl (Z) group and the side-chain o-allyl (oall) ester. The Z-group provides robust protection for the α-amino group, while the o-allyl ester offers orthogonal protection for the β-carboxyl group of the aspartic acid residue. This orthogonality is crucial, as the allyl group can be selectively removed under mild conditions that do not affect the Z-group or other common protecting groups, enabling complex peptide modifications such as lactamization or side-chain conjugation.[2][3]

Accurate and comprehensive characterization of peptides containing these modifications is paramount for ensuring the identity, purity, and stability of a synthetic peptide. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing precise molecular weight determination and detailed structural information through fragmentation analysis.[4] However, the presence of protecting groups can introduce unique challenges and complexities in MS analysis. These groups can be labile under certain ionization conditions, leading to in-source decay or unexpected fragmentation pathways that can complicate spectral interpretation.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of peptides containing Z-D-Asp(oall)-OH. We will delve into detailed protocols for both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, discuss expected fragmentation patterns, and offer troubleshooting strategies to navigate the intricacies of analyzing these protected peptides.

Molecular Characteristics of Z-D-Asp(oall)-OH

A thorough understanding of the analyte's molecular properties is fundamental to successful mass spectrometric analysis.

PropertyValueSource
Full Chemical Name N-benzyloxycarbonyl-D-aspartic acid β-allyl ester-
Molecular Formula C₁₅H₁₇NO₆Calculated
Monoisotopic Mass 307.1056 g/mol Calculated
Average Molecular Weight 307.299 g/mol Calculated

The molecular weight is calculated based on the structure of Fmoc-D-Asp(oall)-OH (C₂₂H₂₁NO₆, MW: 395.41 g/mol ) by subtracting the mass of the Fmoc group (C₁₅H₁₁O₂ , MW: 223.25 g/mol ) and adding the mass of the Z-group (C₈H₇O₂ , MW: 135.14 g/mol ).[4][5][6]

Predicted Fragmentation Pathways

Understanding the fragmentation behavior of a peptide is key to confirming its sequence and the integrity of its modifications. For a peptide containing a Z-D-Asp(oall)-OH residue, fragmentation will occur along the peptide backbone (producing b and y ions) and will also involve characteristic losses of the protecting groups.[7]

Fragmentation of the Benzyloxycarbonyl (Z) Group

The Z-group is known to be somewhat labile in the gas phase. Common fragmentation pathways observed in mass spectrometry include:

  • Loss of benzyl alcohol (C₇H₈O, 108.0575 Da): This can occur through a thermal decomposition mechanism, particularly at higher temperatures in the ion source.

  • Loss of the benzyloxycarbonyl radical (C₈H₇O₂•, 135.0446 Da): This is a common fragmentation pathway under electron impact ionization and can also be observed in other ionization techniques.

  • Loss of the benzyl radical (C₇H₇•, 91.0548 Da): This results in the formation of a carbamic acid which can then decarboxylate.

  • Formation of the tropylium ion (C₇H₇⁺, 91.0548 Da): A prominent peak at m/z 91 is a strong indicator of a benzyl-containing group.

Fragmentation of the o-Allyl (oall) Ester Group

The o-allyl ester side chain can also undergo characteristic fragmentation:

  • Neutral loss of the allyl group (C₃H₅•, 41.0391 Da): This is a common fragmentation pathway for allylic compounds.[8]

  • Neutral loss of allene (C₃H₄, 40.0313 Da): This can occur through a rearrangement process.

  • Cleavage of the ester bond: This can lead to the formation of an acylium ion.[9]

The interplay of these protecting group fragmentations with the standard peptide backbone cleavages provides a rich source of structural information.

Experimental Workflow for Mass Spectrometric Analysis

A generalized workflow for the analysis of Z-D-Asp(oall)-OH containing peptides is depicted below. The specific details for sample preparation and instrument parameters will vary depending on the chosen ionization method (ESI or MALDI).

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Peptide_Synthesis Peptide Synthesis & Purification Sample_Dissolution Dissolution in Appropriate Solvent Peptide_Synthesis->Sample_Dissolution Dilution Dilution to Working Concentration Sample_Dissolution->Dilution Ionization Ionization (ESI or MALDI) Dilution->Ionization MS1 MS1 Scan (Intact Mass) Ionization->MS1 MS2 MS/MS Fragmentation MS1->MS2 Spectral_Interpretation Spectral Interpretation MS2->Spectral_Interpretation Sequence_Verification Sequence & Modification Verification Spectral_Interpretation->Sequence_Verification

Figure 1: General workflow for the mass spectrometric analysis of protected peptides.

Protocols for Mass Spectrometry Analysis

The choice between ESI and MALDI-MS will depend on the specific experimental goals, sample complexity, and available instrumentation. ESI is often coupled with liquid chromatography (LC) for online separation and analysis of complex mixtures, while MALDI is a high-throughput technique well-suited for the analysis of purified samples.[4][10]

Protocol 1: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that is particularly useful for analyzing peptides from solution.[10]

1. Sample Preparation:

  • Dissolution: Dissolve the purified Z-D-Asp(oall)-OH peptide in a suitable solvent. A common starting point is 50:50 acetonitrile:water with 0.1% formic acid. The organic solvent aids in desolvation, and the acid promotes protonation.[11]

  • Concentration: The optimal peptide concentration for direct infusion ESI-MS is typically in the low micromolar to high nanomolar range (e.g., 1-10 µM). For LC-ESI-MS, the concentration will depend on the injection volume and column capacity.

  • Desalting: It is crucial to remove non-volatile salts (e.g., NaCl, PBS) as they can suppress the analyte signal and form adducts. This can be achieved using C18 ZipTips or offline reversed-phase chromatography.[11]

2. Instrument Parameters (Direct Infusion):

  • Ionization Mode: Positive ion mode is typically used for peptides as they readily accept protons.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Cone Voltage: 20 - 40 V. This may need to be optimized to minimize in-source fragmentation of the protecting groups.

  • Source Temperature: 100 - 150 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • MS1 Scan Range: A range that encompasses the expected m/z of the singly and multiply charged peptide ions.

  • MS/MS Fragmentation: For tandem MS, select the precursor ion of interest and apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The collision energy should be ramped to obtain a rich fragmentation spectrum.

3. Data Interpretation:

  • Look for the [M+H]⁺, [M+2H]²⁺, and other multiply charged ions in the MS1 spectrum.

  • In the MS/MS spectrum, identify the b- and y-ion series to confirm the peptide backbone sequence.

  • Look for characteristic neutral losses corresponding to the Z-group (e.g., -108 Da) and the o-allyl group (e.g., -41 Da) from the precursor ion and fragment ions.

G cluster_workflow ESI-MS/MS Fragmentation of a Z-D-Asp(oall)-OH Peptide Precursor [M+nH]ⁿ⁺ Backbone_Fragmentation Peptide Backbone Fragmentation Precursor->Backbone_Fragmentation Protecting_Group_Loss Protecting Group Fragmentation Precursor->Protecting_Group_Loss b_ions b-ions Backbone_Fragmentation->b_ions y_ions y-ions Backbone_Fragmentation->y_ions Loss_Z Loss of Z-group fragments Protecting_Group_Loss->Loss_Z Loss_oall Loss of o-allyl group Protecting_Group_Loss->Loss_oall

Figure 2: Fragmentation pathways in ESI-MS/MS of a Z-D-Asp(oall)-OH peptide.

Protocol 2: Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

MALDI-MS is a powerful technique for the rapid analysis of peptides and is generally more tolerant to salts and buffers than ESI-MS.[7]

1. Sample Preparation:

  • Matrix Selection: The choice of matrix is critical for successful MALDI analysis. For peptides, α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are common choices. To minimize in-source decay (ISD) of labile protecting groups, a "cooler" matrix like sinapinic acid (SA) or using a reduced laser fluency can be beneficial.[12][13][14]

  • Sample Spotting: The dried-droplet method is commonly used. Mix the peptide sample (typically 1-10 pmol/µL) with the matrix solution (e.g., saturated CHCA in 50:50 acetonitrile:water with 0.1% TFA) in a 1:1 ratio directly on the MALDI target plate and allow it to air dry.[15][16]

  • Washing: For samples containing residual salts, a cold water wash of the dried spot can improve spectral quality.[15]

2. Instrument Parameters:

  • Ionization Mode: Positive ion mode is standard for peptides.

  • Laser: A nitrogen laser (337 nm) is typically used. The laser energy should be set to the minimum required to obtain a good signal-to-noise ratio to reduce in-source decay.

  • Mass Analyzer: Time-of-Flight (TOF) analyzers are most common.

  • Acquisition Mode: Both linear and reflectron modes can be used. Reflectron mode provides higher mass accuracy.

  • MS/MS Fragmentation: For MALDI-TOF/TOF, select the precursor ion and perform fragmentation via post-source decay (PSD) or collision-induced dissociation (CID).

3. Data Interpretation:

  • The MS1 spectrum will primarily show the singly protonated molecular ion [M+H]⁺.

  • In-source decay (ISD) can lead to the formation of c- and z-type fragment ions directly in the MS1 spectrum.[13][14] This can be a useful tool for sequence information but can also complicate the spectrum.

  • The MS/MS spectrum will show the b- and y-ion series, as well as fragment ions resulting from the loss of the protecting groups.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no signal - Sample concentration is too low.- Presence of signal-suppressing contaminants (salts, detergents).- Inefficient ionization.- Concentrate the sample.- Desalt the sample using C18 cleanup.[11]- Optimize solvent composition (e.g., increase organic content, try different acids).
Excessive in-source fragmentation - High cone voltage (ESI) or laser power (MALDI).- Labile nature of the protecting groups.- Reduce cone voltage or laser power.- Use a "cooler" MALDI matrix like sinapinic acid.[12]- Optimize source temperature (ESI).
Complex spectra with many adducts - Presence of salts (e.g., Na⁺, K⁺) in the sample.- Thoroughly desalt the sample.- Use high-purity solvents and reagents.
Poor fragmentation in MS/MS - Insufficient collision energy.- Precursor ion is not stable.- Increase collision energy.- Try a different fragmentation method (e.g., HCD instead of CID).

Conclusion

The mass spectrometric analysis of peptides containing Z-D-Asp(oall)-OH requires careful consideration of the lability of the protecting groups and optimization of experimental parameters. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently characterize these complex peptides, ensuring the integrity of their synthetic products and advancing their therapeutic development programs. Both ESI and MALDI-MS offer powerful capabilities for the analysis of these molecules, and the choice of technique will depend on the specific analytical needs. A thorough understanding of the expected fragmentation patterns of the peptide backbone and the protecting groups is essential for accurate spectral interpretation and structural confirmation.

References

  • PubChem. (n.d.). Fmoc-Asp(OAll)-OH. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-D-Asp(OAll)-OH [177609-12-0]. Retrieved from [Link]

  • Takayama, M. (2008). In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 43(6), 725-734.
  • Schwarz, J., Stöckl, M., & Zenobi, R. (2011). Fragmentation of Allylmethylsulfide by Chemical Ionization: Dependence on Humidity and Inhibiting Role of Water. The Journal of Physical Chemistry A, 115(45), 12436-12443.
  • Shevchenko, A., Wilm, M., Vorm, O., & Mann, M. (1996). Peptide mass fingerprinting: protein identification using MALDI-TOF mass spectrometry. Analytical Chemistry, 68(5), 850-858.
  • PubChem. (n.d.). Z-D-Asp(obzl)-OH. Retrieved from [Link]

  • Cohen, S. L., & Chait, B. T. (2001). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.3.
  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627.
  • Demeure, K., Quinton, L., Gabelica, V., & De Pauw, E. (2010). New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS. Journal of the American Society for Mass Spectrometry, 21(3), 420-429.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Scheffler, K., Arrey, T., & Strupat, K. (n.d.). A-, B-, C-, D-, W-, Y- and Z-Ions of Peptides and Proteins Generated Simultaneously by MALDI In-Source Decay. Thermo Fisher Scientific.
  • Sharma, A., & Kumar, V. (2020). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 22(15), 6042-6046.
  • Duchêne, T., Mihai, C., Willem, R., & Tourwé, D. (2010). Monitoring the allyl ester deprotection by HR MAS NMR in BAL-solid phase peptide synthesis. Journal of Peptide Science, 16(12), 679-686.
  • University of Alabama at Birmingham. (n.d.). Applications of ESI-MS for peptides. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). MALDI-TOF Sample Preparation. Retrieved from [Link]

  • Takayama, M. (2012). MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. Mass Spectrometry (Tokyo, Japan), 1(Spec Iss), S0001.
  • American Elements. (n.d.). Fmoc-D-Asp(oall)-OH. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS. Retrieved from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Retrieved from [Link]

  • Current Protocols in Protein Science. (2008). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow.
  • Vidya-mitra. (2016, January 27). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, October 22). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cleavage Strategies for Peptides with Z-D-Asp(OAll)-OH

Welcome to the Technical Support Center. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with peptides containing the Z-D-Asp(OAll)-OH residue.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with peptides containing the Z-D-Asp(OAll)-OH residue. The unique combination of the benzyloxycarbonyl (Z) and allyl (OAll) protecting groups requires a carefully planned cleavage strategy to ensure high yield and purity of the final peptide. This document offers in-depth technical guidance, detailed protocols, and troubleshooting advice to navigate this process successfully.

Understanding the Chemistry: The Challenge of Orthogonal Protection

The Z-D-Asp(OAll)-OH residue incorporates two distinct "orthogonal" protecting groups. Orthogonal protection schemes are fundamental in complex peptide synthesis, allowing for the selective removal of one type of protecting group without affecting others.[1][2]

  • The Z (Benzyloxycarbonyl) Group: Introduced in 1932 by Bergmann and Zervas, the Z group is a classic amine protecting group.[3] It is stable under the mildly basic conditions used for Fmoc removal and the acidic conditions for Boc removal.[4] Its cleavage is typically achieved through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) or under strongly acidic conditions.[3][5][6]

  • The OAll (Allyl) Group: The allyl group is used to protect the side-chain carboxyl group of aspartic acid. It is stable to both acidic and basic conditions used in standard solid-phase peptide synthesis (SPPS).[5] Its removal requires a specific palladium(0)-catalyzed reaction in the presence of a scavenger.[7]

A "one-pot" cleavage cocktail to simultaneously remove Z, OAll, other side-chain protecting groups (like tBu), and cleave the peptide from the resin is not a standard or recommended procedure due to the incompatible chemistries of the required catalytic systems. The most robust and reliable method is a sequential deprotection strategy .

Diagram: Orthogonal Deprotection Logic

This diagram illustrates the distinct chemical requirements for removing the Z and OAll protecting groups, highlighting why a sequential approach is necessary.

cluster_legend Legend Peptide Resin-Bound Peptide (Z-Asp(OAll), tBu, etc.) Step1 Step 1: On-Resin Selective OAll Removal Peptide->Step1 Pd(PPh₃)₄ / Scavenger (Neutral Conditions) Step2 Step 2: Global Deprotection & Cleavage from Resin Step1->Step2 TFA Cocktail (Strongly Acidic) Final Crude Peptide (Fully Deprotected) Step2->Final OAll OAll Removal Global Global Deprotection

Caption: Workflow for sequential deprotection of Z-D-Asp(OAll)-OH peptides.

Recommended Cleavage Strategy: A Two-Step Sequential Protocol

The recommended approach involves removing the allyl group while the peptide is still on the solid support, followed by a standard global deprotection and cleavage from the resin using a trifluoroacetic acid (TFA) cocktail. The Z-group is stable during the palladium-catalyzed deallylation and will be removed during the final TFA cleavage step.[8]

Step 1: On-Resin Palladium-Catalyzed Deallylation

This step selectively removes the OAll group from the aspartic acid side chain. The choice of scavenger is critical to trap the allyl cation and prevent side reactions.

Experimental Protocol: OAll Group Removal
  • Resin Preparation: Swell the peptide-resin (1 equivalent) in an appropriate solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen). This is crucial as oxygen can poison the palladium catalyst.[7]

  • Reagent Preparation: Prepare a solution of the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.3 equivalents), and a scavenger (10-20 equivalents) in the reaction solvent.

  • Reaction: Add the reagent solution to the swollen resin. Gently agitate the mixture at room temperature.

  • Monitoring: Monitor the reaction for completion (typically 1-3 hours). A small resin sample can be cleaved and analyzed by HPLC-MS.

  • Washing: Once complete, thoroughly wash the resin to remove all traces of the palladium catalyst and scavenger. A typical wash sequence is:

    • DCM (3x)

    • 0.5% Diisopropylethylamine (DIPEA) in DMF (2x)

    • 0.5% Sodium diethyldithiocarbamate in DMF (3x) - This chelating agent helps remove residual palladium.

    • DMF (3x)

    • DCM (3x)

  • Drying: Dry the resin under vacuum. It is now ready for the final cleavage.

Data Table: Common Scavengers for Deallylation
ScavengerMolar EquivalentsSolventKey Considerations
Phenylsilane (PhSiH₃) 10-20DCMHighly efficient and common. Reaction is typically clean and fast.[9]
Morpholine 10-20DCM/DMFEffective scavenger. Can also help prevent aspartimide formation.[10]
1,3-Dimethylbarbituric acid (DMB) 5-10DMFGood alternative, often used in automated protocols.[11]
Tributyltin hydride (Bu₃SnH) 2-4DCMVery effective but tin byproducts can be difficult to remove and are toxic.[11]
Step 2: Global Deprotection and Cleavage Cocktail

This final step uses a strong acid cocktail to remove the N-terminal Z-group, other acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt), and cleaves the peptide from the resin. The Z-group is cleaved by acidolysis under these conditions.[8]

Experimental Protocol: Final Cleavage
  • Resin Preparation: Place the dried, deallylated peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: Prepare the appropriate TFA cleavage cocktail based on the peptide sequence. A standard cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) .

  • Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

  • Drying: Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the cleavage of peptides containing Z-D-Asp(OAll)-OH.

Diagram: Troubleshooting Logic Flow

Start Problem Observed (via HPLC/MS) Q1 Incomplete OAll Removal? Start->Q1 A1_1 Cause: Inactive Catalyst Solution: Use fresh Pd(PPh₃)₄, ensure inert atmosphere. Q1->A1_1 Yes Q2 Aspartimide Formation? Q1->Q2 No A1_2 Cause: Insufficient Scavenger Solution: Increase scavenger equivalents or reaction time. A1_1->A1_2 A2 Cause: Base-promoted cyclization Solution: Use milder conditions, consider morpholine as scavenger. Q2->A2 Yes Q3 Incomplete Z-Group Removal? Q2->Q3 No A3 Cause: Insufficient TFA exposure Solution: Increase cleavage time, ensure proper mixing. Q3->A3 Yes Q4 Residual Palladium? Q3->Q4 No A4 Cause: Inadequate washing Solution: Use chelating wash (sodium diethyldithiocarbamate), use scavenger resin. Q4->A4 Yes

Caption: A decision tree for troubleshooting common cleavage issues.

Frequently Asked Questions (FAQs)

Q1: My on-resin deallylation is incomplete. What went wrong?

  • Answer: Incomplete OAll removal is often due to issues with the palladium catalyst.

    • Catalyst Poisoning: Tetrakis(triphenylphosphine)palladium(0) is highly sensitive to oxygen.[7] Ensure your reaction vessel and solvents are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.

    • Catalyst Quality: Use fresh, high-quality catalyst. Old or improperly stored Pd(PPh₃)₄ may have reduced activity.

    • Insufficient Reagents: Ensure you are using a sufficient excess of both the catalyst (0.1-0.3 eq) and the scavenger (10-20 eq). You may need to increase the reaction time or add a second portion of the catalyst.

Q2: I see a mass corresponding to my peptide -18 Da (loss of water) in my final product. What is this?

  • Answer: This is likely due to aspartimide formation . This side reaction involves the cyclization of the aspartic acid residue, which is particularly problematic in Fmoc-based SPPS where piperidine is used for deprotection.[12][13] While the final cleavage is acidic, the aspartimide can form during synthesis and persist.

    • Mechanism: The backbone amide nitrogen attacks the side-chain ester, forming a five-membered ring.

    • Prevention during Synthesis: Using sterically hindered protecting groups or backbone-protecting dipeptides (pseudoprolines) can minimize this during the synthesis phase.

    • Impact on Cleavage: If aspartimide has formed, the final acidic cleavage can lead to a mixture of α- and β-aspartyl peptides, which are difficult to separate. Using morpholine as a scavenger during deallylation may help suppress this side reaction.[10]

Q3: After the final cleavage, my mass spec shows the Z-group is still present. Why didn't it come off?

  • Answer: The Z-group is robust and its removal by acidolysis requires strong acidic conditions.

    • Insufficient Cleavage Time: Standard 2-hour cleavage may be insufficient. Extend the cleavage time to 4 hours and re-analyze.

    • Scavenger Issues: While less common for Z-group removal, ensure your scavengers (like TIS) are fresh and effectively trapping reactive species that could interfere.

    • Alternative Method: If acidolysis consistently fails, the peptide can be subjected to hydrogenolysis after cleavage and purification to remove the Z-group, though this adds a step and potential for new side reactions.[14][15]

Q4: My final peptide solution has a grayish or black tint, and purification is difficult. What's the cause?

  • Answer: This indicates residual palladium contamination. Palladium byproducts can be difficult to remove and can interfere with chromatography and downstream applications.

    • Insufficient Washing: The post-deallylation washing steps are critical. Do not skip the chelating wash with a reagent like sodium diethyldithiocarbamate.

    • Palladium Scavenger Resins: For persistent contamination, the cleaved peptide solution (after TFA removal) can be passed through a specialized palladium scavenger resin to capture trace metals.[16][17][18]

Q5: Can I use hydrogenolysis to remove the Z-group while the peptide is on the resin?

  • Answer: While technically possible, on-resin hydrogenolysis is generally inefficient. Mass transfer limitations can prevent the catalyst from accessing all the Z-protected sites within the resin beads, leading to incomplete deprotection.[4] It is more reliable to remove the Z-group during the final TFA cleavage step.

References
  • Dangles, O., Guibé, F., Balavoine, G., Lavielle, S., & Marquet, A. (1987). Selective cleavage of the allyl and (allyloxy)carbonyl groups through palladium-catalyzed hydrostannolysis with tributyltin hydride. Application to the selective protection-deprotection of amino acid derivatives and in peptide synthesis. Journal of Organic Chemistry, 52(22), 4984-4993. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Fukase, K., et al. (2008). A Method for Cleaving an Allyl Protecting Group at the Amide Nitrogen of Peptides by One-Pot Olefin Isomerization−Oxidation. The Journal of Organic Chemistry. [Link]

  • van der Veken, P., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]

  • Wikipedia. (n.d.). Leonidas Zervas. [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]

  • Loffet, A., & Zhang, H. X. (2009). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. International journal of peptide & protein research. [Link]

  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?[Link]

  • AAPPTec. (n.d.). Standard Removal of Z Protecting Group. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • National Institutes of Health (NIH). (n.d.). One-pot synthesis of enantiomerically pure N-protected allylic amines from N-protected α-amino esters. [Link]

  • ResearchGate. (n.d.). On-demand deprotection of Thz and Acm PGs via palladium complexes. [Link]

  • National Institutes of Health (NIH). (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. Journal of Peptide Science. [Link]

  • ResearchGate. (n.d.). a Removal of carbobenzoxy (Z) by catalytic hydrogenolysis. b Removal of...[Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]

  • Bhunia, D., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega. [Link]

  • ResearchGate. (n.d.). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. [Link]

  • National Institutes of Health (NIH). (n.d.). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Suto, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • ResearchGate. (n.d.). Aspartimide formation during SPPS a Base-promoted aspartimide formation...[Link]

  • AAPPTec. (n.d.). Removal of 2-Cl-Z. [Link]

  • Barany, G., et al. (1992). Allyl side chain protection in peptide synthesis.
  • ResearchGate. (2022). Purification of peptide treated with palladium catalysts for allyl deprotection. [Link]

  • CoLab. (n.d.). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups...[Link]

  • Griffith University. (n.d.). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne...[Link]

  • Organic Chemistry Portal. (2001). Mild Oxidative One-Pot Allyl Group Cleavage. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Z and Boc Protecting Groups for D-Aspartic Acid in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the precise assembly of peptides is paramount. The choice of protecting groups for amino acids is a critical decision that dictates the strategy and suc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise assembly of peptides is paramount. The choice of protecting groups for amino acids is a critical decision that dictates the strategy and success of a synthesis. This guide provides an in-depth, objective comparison of two foundational α-amino protecting groups, Benzyloxycarbonyl (Z or Cbz) and tert-Butoxycarbonyl (Boc), with a specific focus on their application to D-Aspartic acid (D-Asp). This analysis is grounded in established chemical principles and supported by experimental insights to inform your synthetic strategies.

The Crucial Role of α-Amino Protection in Peptide Synthesis

The synthesis of peptides, whether in solution or on a solid phase, is a stepwise process of forming amide bonds. To ensure the correct sequence and prevent unwanted side reactions, the reactive α-amino group of an amino acid must be temporarily blocked or "protected".[1] An ideal protecting group should be easy to introduce, stable under the conditions of peptide coupling, and readily removable without compromising the integrity of the peptide chain.[2] The selection of an α-amino protecting group is intrinsically linked to the overall protection strategy for the entire peptide, especially the side-chain protecting groups, in a concept known as orthogonality.[3]

D-Aspartic acid, a non-proteinogenic amino acid, is a component of various biologically active peptides and peptidomimetics. Its incorporation into a peptide sequence requires careful consideration of the protecting group strategy to mitigate potential side reactions, such as aspartimide formation and racemization.[4][5]

The Benzyloxycarbonyl (Z or Cbz) Group: A Classic Choice

The Z-group, introduced by Max Bergmann and Leonidas Zervas in 1932, was a cornerstone of peptide synthesis for decades and remains a valuable tool, particularly in solution-phase synthesis.[1]

Chemical Nature and Mechanism of Protection

The Z-group is a carbamate formed between the amino group of the amino acid and benzyl chloroformate (or a related reagent). Its stability stems from the delocalization of the nitrogen lone pair into the carbonyl group.

Deprotection of the Z-Group

The primary method for Z-group removal is catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). This process is exceptionally mild and proceeds under neutral pH, making it compatible with many other functional groups.[6] The reaction cleaves the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene.

Alternatively, the Z-group can be cleaved under strong acidic conditions, such as with hydrogen bromide (HBr) in acetic acid, although this method is less mild.[3][7]

Key Performance Characteristics of Z-D-Asp
  • Stability: The Z-group is stable to both mild acidic and basic conditions, providing robust protection during multi-step syntheses.[6]

  • Orthogonality: It is orthogonal to acid-labile protecting groups like Boc and base-labile groups like Fmoc.[3][6] This allows for selective deprotection strategies in complex syntheses.[2]

  • Racemization: Urethane-type protecting groups like Z are known to effectively suppress racemization during peptide coupling reactions.[8]

  • Aspartimide Formation: While aspartimide formation is a concern for all aspartic acid derivatives, the conditions for Z-group removal (hydrogenolysis) are not typically conducive to this side reaction. However, aspartimide formation can still occur during the coupling of a Z-protected Asp residue, particularly if the subsequent amino acid has low steric hindrance.[9]

The tert-Butoxycarbonyl (Boc) Group: The Workhorse of Solid-Phase Peptide Synthesis

Developed by Anderson and McGregor in 1957, the Boc group revolutionized peptide synthesis, particularly with the advent of solid-phase peptide synthesis (SPPS).[10]

Chemical Nature and Mechanism of Protection

The Boc group is also a carbamate, typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O).

Deprotection of the Boc-Group

The Boc group is designed to be labile to moderately strong acids, such as trifluoroacetic acid (TFA).[11][12] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[11]

Key Performance Characteristics of Boc-D-Asp
  • Acid Lability: The key feature of the Boc group is its facile removal with acids like TFA, which forms the basis of the most common SPPS strategies.[13]

  • Stability: It is stable to a wide range of nucleophiles and bases, making it orthogonal to base-labile protecting groups like Fmoc.[3]

  • Racemization: Similar to the Z-group, the Boc group, as a urethane-type protection, provides good protection against racemization during coupling.[8]

  • Aspartimide Formation: In the context of Boc-SPPS, where TFA is used for deprotection, aspartimide formation is less of a concern during the deprotection step itself. However, similar to Z-protected Asp, the risk of aspartimide formation remains during the coupling of a Boc-Asp residue.[14] In Boc-based synthesis strategies, the choice of the side-chain protecting group for aspartic acid, such as a cyclohexyl ester, can significantly reduce aspartimide formation compared to a benzyl ester.[14]

Head-to-Head Comparison: Z-D-Asp vs. Boc-D-Asp

FeatureZ-D-AspBoc-D-Asp
Protection Reagent Benzyl chloroformateDi-tert-butyl dicarbonate (Boc₂O)
Deprotection Condition Catalytic Hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH)Moderate acid (e.g., Trifluoroacetic Acid - TFA)
Stability Stable to mild acid and baseStable to base and nucleophiles
Orthogonality Orthogonal to Boc, FmocOrthogonal to Z, Fmoc
Primary Application Solution-phase synthesis, convergent strategiesSolid-phase peptide synthesis (SPPS)
Racemization Risk Low during couplingLow during coupling
Aspartimide Formation Possible during couplingPossible during coupling; side-chain protection is key
Cost-Effectiveness Reagents can be less expensiveBoc₂O is common; overall cost depends on the synthetic strategy

Experimental Protocols

Synthesis of N-benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH)

This protocol is adapted from established procedures for the Z-protection of amino acids.[15]

Materials:

  • D-Aspartic acid

  • Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • Concentrated Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve D-Aspartic acid in an aqueous solution of sodium bicarbonate or sodium hydroxide at 0-5 °C with stirring.

  • Slowly add benzyl chloroformate dropwise to the cold solution while vigorously stirring. Maintain the temperature at 0-5 °C.

  • Continue stirring for 2-3 hours at room temperature.

  • Extract the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with cold concentrated HCl.

  • A white precipitate of Z-D-Asp-OH will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Synthesis of N-tert-butoxycarbonyl-D-aspartic acid (Boc-D-Asp-OH)

This protocol is based on standard methods for Boc protection.[16]

Materials:

  • D-Aspartic acid

  • A suitable base (e.g., triethylamine, sodium hydroxide)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable solvent (e.g., dioxane/water, THF/water)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Citric acid solution

Procedure:

  • Dissolve D-Aspartic acid in a mixture of the chosen solvent and an aqueous solution of the base.

  • Add a solution of Boc₂O in the organic solvent to the reaction mixture.

  • Stir the reaction at room temperature for several hours to overnight.

  • Remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution with a citric acid solution to a pH of approximately 3.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to obtain Boc-D-Asp-OH.

Visualizing the Synthetic Logic: Choosing Your Protecting Group

The decision between Z and Boc for D-Asp depends heavily on the overall synthetic plan. The following diagram illustrates a simplified decision-making workflow.

G start Start: Need to protect D-Asp synthesis_type What is the primary synthesis method? start->synthesis_type final_deprotection What are the final deprotection conditions? synthesis_type->final_deprotection Solution-phase boc_group Choose Boc-D-Asp synthesis_type->boc_group Solid-phase (SPPS) orthogonality Are other protecting groups present? final_deprotection->orthogonality z_group Choose Z-D-Asp final_deprotection->z_group Hydrogenolysis is desired orthogonality->z_group Need stability to mild acid orthogonality->boc_group Need stability to base and hydrogenolysis

Caption: A decision tree for selecting between Z and Boc protecting groups for D-Aspartic acid.

Mitigating Side Reactions: A Critical Consideration for D-Aspartic Acid

Aspartimide Formation

Aspartimide formation is a significant side reaction where the backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue, forming a five-membered ring.[4] This can lead to a mixture of α- and β-peptides and racemization.[4][5] This side reaction is particularly prevalent when the amino acid following the aspartic acid residue is sterically unhindered, such as glycine.[9] While often discussed in the context of base-catalyzed Fmoc deprotection, it can also occur under other conditions. The choice of side-chain protection for aspartic acid is a key factor in minimizing this side reaction.[14]

Racemization

Racemization of the α-carbon of an amino acid can occur during the activation step of peptide coupling.[8][17] Urethane-based protecting groups like Z and Boc significantly reduce the risk of racemization compared to other types of N-terminal protecting groups.[8]

Conclusion: A Strategic Choice Based on Synthetic Context

Both the Z and Boc protecting groups offer robust and reliable methods for the protection of the α-amino group of D-Aspartic acid. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the overall synthetic plan.

The Boc group is the undisputed workhorse for solid-phase peptide synthesis , where its lability to TFA allows for an efficient and automatable workflow.[4]

The Z group , with its stability to a wider range of conditions and its removal by the mild and orthogonal method of catalytic hydrogenolysis , remains highly valuable for solution-phase synthesis and in the preparation of protected peptide fragments for convergent synthesis strategies.[6]

Ultimately, a thorough understanding of the chemical properties of each protecting group, their compatibility with other functional groups in the molecule, and the potential for side reactions will enable the researcher to make an informed decision that leads to a successful synthesis of the target D-Aspartic acid-containing peptide.

References

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  • Protecting Groups in Peptide Synthesis. Biosynth, 2023.

  • Abstract. Diva-Portal.org, 2021.

  • A Facile Method for the Transformation of N-(tert-Butoxycarbonyl) α-Amino Acids to N-Unprotected α-Amino Methyl Esters. The Journal of Organic Chemistry, 2011.

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed, 2008.

  • How should I deprotect Boc-amino group without breaking ester bond?. ResearchGate, 2021.

  • Advantages and disadvantages of Boc versus Cbz protecting group. Benchchem, 2024.

  • How to use HBr (45~48%) for ether cleavage?. ResearchGate, 2016.

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-published, 2024.

  • Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. ResearchGate, 2022.

  • An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 2022.

  • Process for preparing n-tertiary-butoxycarbonyl amino acids. Google Patents, 1974.

  • Cleavage Of Ethers With Acid. Master Organic Chemistry, 2014.

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry, 2023.

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC, 2023.

  • The Critical Role of BOC Protecting Groups in Drug Synthesis. BOC Sciences, 2024.

  • Accelerated Racemization of Aspartic Acid and Asparagine Residues via Succinimide Intermediates: An ab Initio Theoretical Exploration of Mechanism. Journal of the American Chemical Society, 1998.

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library, 2021.

  • Method of producing N-benzyloxycarbonyl-L-aspartic acid. Google Patents, 1982.

  • Amino Acids using 4-tert-Butoxycarbonyl-5,6. Organic Syntheses, 2012.

  • Acetic Acid Esters - Protecting Groups. Organic Chemistry Portal, 2023.

  • Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 2014.

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate, 2024.

  • Reaction between vicinal diols and hydrogen bromide in acetic acid; synthesis of chiral propylene oxide. Journal of the Chemical Society, Perkin Transactions 1, 1985.

  • Selective cleavage of polypeptides with trifluoroacetic acid: applications for microsequencing. PubMed, 1991.

  • How to Tackle Aspartimide Formation - A Systematic Comparison of Different Methods. ResearchGate, 2020.

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry, 2018.

  • Phase Peptide Synthesis (SPPS): Case Study with Azapeptide- GLP-1. bioRxiv, 2023.

  • Synthesis of (a) Nα -Benzyloxycarbonyl-D-asparagine. PrepChem.com, 2023.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem, 2024.

  • Recent advances in peptide macrocyclization strategies. Chemical Society Reviews, 2024.

  • Synthesis of 'difficult' peptides free of aspartimide and related products, using peptoid methodology. ScienceDirect, 2006.

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. National Institutes of Health, 2024.

  • Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis. Benchchem, 2024.

  • Acidic Cleavage of Ethers - HI , HBr , Heat - Organic Chemistry. YouTube, 2019.

  • N-Benzyloxycarbonyl-D-aspartic acid. Chongqing Chemdad Co., Ltd., 2023.

  • Can a Boc protecting group be removed with trifluoroacetic acid?. Chemistry Stack Exchange, 2016.

  • N-Benzyloxycarbonyl-L-aspartic Acid. Tokyo Chemical Industry (India) Pvt. Ltd., 2023.

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences, 2024.

  • Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society, 2024.

  • Boc Solid Phase Peptide Synthesis. ChemPep, 2023.

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México, 2015.

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